Holmium disilicide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Holmium disilicide is a compound of holmium and silicon. Holmium is a chemical element with the symbol Ho and atomic number 67 . It is a rare-earth element and the eleventh member of the lanthanide series . It is a relatively soft, silvery, fairly corrosion-resistant, and malleable metal . Silicides of rare-earth metals (REMs) represent an important class of compounds that possess unique properties and are widely used in various areas, such as electronics and radio engineering, in the manufacture of magnetic materials, and in the development of new structural corrosion- and heat-resistant materials .

Synthesis Analysis

The Gibbs free energy, enthalpy, and entropy of formation of holmium silicides HoSi2–a (HoSi1.82), HoSi2–b (HoSi1.67), Ho3Si4, HoSi, HoSi1–x (HoSi0.98), Ho5Si4, and Ho5Si3 are determined by the electromotive force method . The heat capacity and enthalpy of HoSi1.67 in the temperature range 55–2007 K are measured with adiabatic and mixing calorimetry .Molecular Structure Analysis

Seven silicides form in the Ho–Si system. Silicide Ho5Si3 has a hexagonal structure of Mn5Si3 type and Ho5Si4 an orthorhombic structure of Sm5Ge4 type . The formation and structure of Ho5Si3 and Ho5Si4 have been ascertained many times. Compound HoSi with an orthorhombic structure of FeB type was revealed .Chemical Reactions Analysis

The thermodynamic characteristics (Gibbs energy, enthalpies, and entropies of formation) of holmium silicides are determined using the electromotive force (emf) measurement of galvanic cells in the temperature range 610–970 K . The heat capacity and enthalpy of HoSi1.67 are established with calorimetric methods in the range 55–2007 K .Physical And Chemical Properties Analysis

Holmium is a paramagnetic as well as a ferromagnetic metal at a temperature below 19k . It appears as a bright and silver metal, and when it is oxidized, it forms an oxide which is yellowish in colour . It has about one natural isotope and out of its synthetic isotopes, one is holmium-163 and it has a half-life of about 4570 years .Safety And Hazards

Holmium (III) iodide is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray . In case of inadequate ventilation, wear respiratory protection . Contaminated work clothing should not be allowed out of the workplace . Wear protective gloves .

将来の方向性

Despite better understanding of the molecular basis of cystinuria the principles of recurrence prevention have remained essentially the same through decades . To date, the mechanisms of cystine precipitation in urine remain incompletely understood . Future research could focus on understanding these mechanisms better and developing more effective treatments .

特性

InChI |

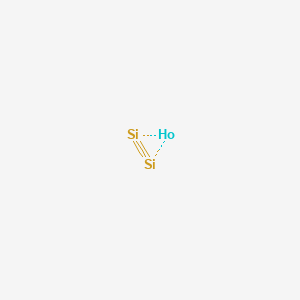

InChI=1S/Ho.Si2/c;1-2 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZIXUMDZCLDXCV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Si]#[Si].[Ho] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

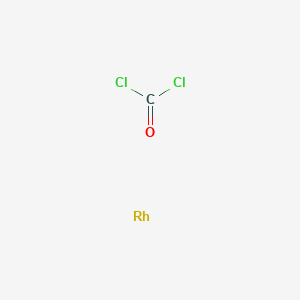

HoSi2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Holmium disilicide | |

CAS RN |

12136-24-2 |

Source

|

| Record name | Holmium disilicide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.011 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R)-1-[(2S,3R,4R,5S)-4-amino-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]ethane-1,2-diol](/img/structure/B577253.png)

![Tetrabenzo[def,LM,grs,YZ]pyranthrene](/img/structure/B577271.png)